molecular formula C18H14N2O2S B11701447 N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11701447
M. Wt: 322.4 g/mol
InChI Key: VBMKOWWZDVFCMH-CPNJWEJPSA-N
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Description

N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The phenoxy and thiophene groups can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C18H14N2O2S/c21-18(17-10-5-11-23-17)20-19-13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-13H,(H,20,21)/b19-13+

InChI Key

VBMKOWWZDVFCMH-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

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